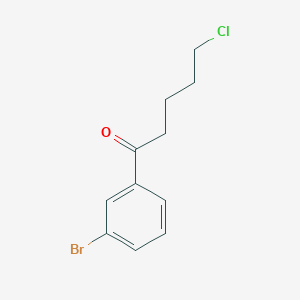

1-(3-Bromophenyl)-5-chloro-1-oxopentane

Descripción

Significance of Polyfunctionalized Halogenated Organic Molecules in Advanced Chemical Synthesis

Halogenated organic molecules are particularly valuable in chemical synthesis due to the unique reactivity conferred by the halogen atoms. mdpi.com Halogens can act as good leaving groups in nucleophilic substitution reactions, facilitate the formation of organometallic reagents, and direct the regioselectivity of certain reactions. When a molecule contains multiple, different halogen atoms, as seen in 1-(3-Bromophenyl)-5-chloro-1-oxopentane, the potential for selective manipulation increases significantly. This differential reactivity allows chemists to perform reactions at one site of the molecule while leaving another intact for subsequent transformations.

Furthermore, the presence of a ketone functional group in conjunction with halogens adds another layer of synthetic utility. Ketones are versatile functional groups that can undergo a wide array of reactions, including nucleophilic additions, reductions, and alpha-functionalization. wikipedia.org The interplay between the ketone and the halogen atoms in a molecule like 1-(3-Bromophenyl)-5-chloro-1-oxopentane makes it a potentially powerful building block in the synthesis of diverse and complex molecular targets.

Overview of the Structural Complexity of 1-(3-Bromophenyl)-5-chloro-1-oxopentane

The structural complexity of 1-(3-Bromophenyl)-5-chloro-1-oxopentane arises from the specific arrangement of its constituent atoms and functional groups. The molecule consists of a central five-carbon pentanone chain. One end of this chain is attached to a 3-bromophenyl group, and the other end is terminated by a chlorine atom.

The key structural features that contribute to its complexity and potential for diverse reactivity include:

Aromatic Ring: The phenyl group is substituted with a bromine atom at the meta position. This bromine atom influences the electron density of the aromatic ring and provides a handle for cross-coupling reactions.

Ketone Carbonyl Group: The ketone at the C1 position of the pentane (B18724) chain is a site for a variety of nucleophilic addition and condensation reactions. Its position adjacent to the aromatic ring means that the electronic properties of the ring can affect the reactivity of the carbonyl group.

Alkyl Chain: The five-carbon chain provides a flexible spacer between the aromatic ring and the terminal chlorine atom.

Two Different Halogens: The presence of both bromine and chlorine atoms offers the potential for chemoselective reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in many transformations, such as nucleophilic substitutions and the formation of Grignard reagents.

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 1-(3-bromophenyl)-5-chloropentan-1-one |

| CAS Number | 487058-88-8 |

| Molecular Formula | C11H12BrClO |

| Molecular Weight | 275.57 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)CCCCCl |

Research Gaps and Motivations for In-depth Academic Inquiry into 1-(3-Bromophenyl)-5-chloro-1-oxopentane

Despite its interesting structural features, a detailed survey of the scientific literature reveals a notable lack of in-depth research specifically focused on 1-(3-Bromophenyl)-5-chloro-1-oxopentane. While the synthesis and reactions of similar halogenated ketones are well-documented, this particular compound remains largely unexplored. This absence of specific data presents a clear research gap.

The motivation for a more thorough academic investigation into 1-(3-Bromophenyl)-5-chloro-1-oxopentane is multifold:

Exploration of Novel Synthetic Methodologies: A systematic study of the synthesis of this compound, likely via a Friedel-Crafts acylation of bromobenzene (B47551) with 5-chlorovaleryl chloride, would provide valuable data on reaction conditions, yields, and potential side products.

Investigation of Chemoselective Reactions: The differential reactivity of the C-Br and C-Cl bonds, as well as the ketone functionality, makes this molecule an excellent substrate for studying chemoselectivity. For instance, one could explore selective Grignard formation at the C-Br bond, followed by intramolecular cyclization via nucleophilic attack on the ketone or substitution of the chloride.

Synthesis of Novel Heterocyclic Scaffolds: The bifunctional nature of this molecule makes it a promising precursor for the synthesis of novel heterocyclic compounds. Intramolecular cyclization reactions could lead to the formation of substituted tetralones or other fused ring systems, which are common motifs in medicinally active compounds.

Potential Pharmacological Applications: The 3-bromophenyl ketone moiety is a structural feature found in various biologically active molecules. A deeper understanding of the chemistry of 1-(3-Bromophenyl)-5-chloro-1-oxopentane could enable the synthesis of new derivatives with potential therapeutic applications.

The following table outlines the key functional groups and their potential for synthetic transformations, highlighting the motivations for further research.

| Functional Group | Potential Synthetic Transformations | Research Motivation |

| 3-Bromophenyl | Suzuki, Heck, and other cross-coupling reactions; Grignard reagent formation. | Introduction of molecular diversity; formation of new carbon-carbon bonds. |

| Ketone | Reduction to alcohol; Wittig reaction; enolate formation and alkylation. | Creation of new stereocenters; extension of the carbon skeleton. |

| 5-Chloropentyl chain | Nucleophilic substitution; intramolecular cyclization. | Formation of cyclic and heterocyclic structures. |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-bromophenyl)-5-chloropentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPHFDLGKUSZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622006 | |

| Record name | 1-(3-Bromophenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487058-88-8 | |

| Record name | 1-(3-Bromophenyl)-5-chloropentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Retrosynthetic Analysis for the Synthesis of 1 3 Bromophenyl 5 Chloro 1 Oxopentane

Fundamental Principles of Retrosynthesis Applied to Complex Halogenated Ketones

Retrosynthesis of complex molecules, including those with multiple halogen substituents like 1-(3-bromophenyl)-5-chloro-1-oxopentane, is guided by several core principles. The primary goal is to simplify the structure of the target molecule by identifying strategic bond disconnections that correspond to high-yielding and reliable forward synthetic reactions. wikipedia.org For halogenated ketones, this involves a careful consideration of the stability of the halogen-carbon bonds and the reactivity of the ketone functional group.

The process begins by identifying the key functional groups within the target molecule and analyzing their relationships. In the case of 1-(3-bromophenyl)-5-chloro-1-oxopentane, the key features are the ketone, the brominated aromatic ring, and the chlorinated alkyl chain. The analysis then proceeds by proposing disconnections that lead to stable and accessible precursors, known as synthons and their synthetic equivalents. amazonaws.com

A critical aspect of this analysis is the consideration of chemoselectivity. When multiple reactive sites are present, the chosen synthetic route must allow for the selective modification of one site without affecting others. For instance, the synthesis must be planned to avoid unwanted reactions at the halogenated positions while manipulating the ketone or other parts of the molecule.

Key Disconnections in the Carbon Skeleton of 1-(3-Bromophenyl)-5-chloro-1-oxopentane

The carbon skeleton of 1-(3-bromophenyl)-5-chloro-1-oxopentane offers several points for strategic disconnection. These disconnections are chosen to simplify the molecule into two main building blocks: a substituted aromatic component and an aliphatic chain.

The most logical primary disconnection is at the carbon-carbon bond between the carbonyl group and the aromatic ring. This is a common strategy for aryl ketones and corresponds to a Friedel-Crafts acylation in the forward synthesis. nih.gov This disconnection breaks the molecule into two key synthons: a (3-bromophenyl)acylium cation and a 5-chloropentyl anion.

The synthetic equivalents for these synthons are 3-bromophenyl-containing electrophile and a 5-chloropentanoyl-containing nucleophile, or more practically in a Friedel-Crafts reaction, an electrophilic 5-chloropentanoyl species and a nucleophilic 3-bromobenzene derivative. youtube.com Specifically, this leads to 3-bromoanisole (B1666278) as the aromatic precursor and 5-chloropentanoyl chloride as the acylating agent. nih.govganeshremedies.com

| Disconnection Point | Forward Reaction | Precursors |

| C(O)-Aryl Bond | Friedel-Crafts Acylation | 3-Bromoanisole and 5-Chloropentanoyl Chloride |

Further retrosynthetic analysis can be applied to the 5-chloropentanoyl chloride precursor. A logical disconnection is at the C-C bond adjacent to the carbonyl group, which could conceptually arise from the reaction of a Grignard reagent with carbon dioxide, followed by chlorination.

However, a more practical approach is to consider the synthesis of 5-chloropentanoyl chloride from a readily available starting material. One common route involves the ring-opening of δ-valerolactone, followed by chlorination. patsnap.com Another synthetic pathway starts from 1,4-dichlorobutane, which can be converted to 5-chlorovaleronitrile (B1664646) and subsequently hydrolyzed and chlorinated to yield 5-chloropentanoyl chloride. google.comchemicalbook.com

| Precursor | Synthetic Starting Material | Key Reactions |

| 5-Chloropentanoyl Chloride | δ-Valerolactone | Ring-opening, Chlorination |

| 5-Chloropentanoyl Chloride | 1,4-Dichlorobutane | Cyanation, Hydrolysis, Chlorination |

The synthesis of the 3-bromoanisole precursor also requires careful planning. A direct bromination of anisole (B1667542) would predominantly yield the ortho- and para-isomers, making the isolation of the meta-isomer difficult. researchgate.net Therefore, a more strategic approach is necessary.

One effective method starts with m-aminophenol, which can be acetylated, etherified, diazotized, and then subjected to a Sandmeyer reaction to introduce the bromine at the meta position. guidechem.com Another route involves the bromination of nitrobenzene (B124822) to yield m-bromonitrobenzene, followed by reduction, diazotization, and etherification. lookchem.comgoogle.com

| Precursor | Synthetic Starting Material | Key Reactions |

| 3-Bromoanisole | m-Aminophenol | Acetylation, Etherification, Diazotization, Sandmeyer Reaction |

| 3-Bromoanisole | Nitrobenzene | Bromination, Reduction, Diazotization, Etherification |

Functional Group Interconversions (FGIs) in Retrosynthetic Pathways

Functional group interconversions (FGIs) are a crucial aspect of retrosynthetic analysis, allowing for the conversion of one functional group into another to facilitate a key bond-forming reaction or to introduce the desired functionality at a later stage in the synthesis. ias.ac.in

In the synthesis of 1-(3-bromophenyl)-5-chloro-1-oxopentane, the introduction of the halogen atoms is a key step. For the aromatic ring, the Sandmeyer reaction is a classic example of an FGI, converting an amino group via a diazonium salt into a bromo substituent. guidechem.com This is often a more regioselective method than direct electrophilic bromination.

For the alkyl chain, the chloro group is typically introduced from a precursor containing a hydroxyl group. The conversion of a primary alcohol to an alkyl chloride can be achieved using various reagents, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). In the context of synthesizing 5-chloropentanoyl chloride from δ-valerolactone, the ring-opening and subsequent chlorination effectively represent an FGI where an ester is converted to an acid chloride and a terminal chloro group is installed. patsnap.com

| Functional Group Transformation | Reagents/Reaction | Moiety |

| -NH₂ → -Br | NaNO₂, HBr; CuBr (Sandmeyer) | Aryl |

| -OH → -Cl | SOCl₂ or PCl₅ | Alkyl |

| Ester → Acid Chloride & Alkyl Chloride | Reagents for ring-opening and chlorination | Alkyl Chain |

Carbonyl Group Transformations in Retrosynthetic Steps

The carbonyl group is a central feature in the retrosynthesis of 1-(3-Bromophenyl)-5-chloro-1-oxopentane, as it dictates the primary disconnection strategy. thermofisher.com Carbonyl transformations are fundamental in organic synthesis, allowing for the construction of complex carbon skeletons. nih.gov In this case, the transformation is the reverse of a Friedel-Crafts acylation.

The ketone's carbonyl carbon is electrophilic, making it a target for nucleophiles. studentski.net However, in retrosynthesis, we consider the reverse, breaking the bond to this carbon. The disconnection adjacent to the carbonyl group is a powerful strategy because the forward reaction, acylation, is highly effective for creating carbon-carbon bonds with aromatic rings.

The table below details the key transformation involving the carbonyl group in the retrosynthesis of the target molecule.

| Retrosynthetic Step | Description | Resulting Fragments (Synthons) | Synthetic Equivalents (Reagents) |

| C-C Bond Disconnection | Cleavage of the bond between the carbonyl carbon and the aromatic ring. | 3-bromophenyl anion5-chloropentanoyl cation | Bromobenzene5-chloropentanoyl chloride |

This transformation effectively simplifies the complex target molecule into two readily available starting materials. The 5-chloropentanoyl chloride can itself be synthesized from 5-chloropentanoic acid and a chlorinating agent like thionyl chloride.

Computer-Assisted Retrosynthesis for 1-(3-Bromophenyl)-5-chloro-1-oxopentane

Computer-assisted synthesis planning (CASP) has become an invaluable tool for designing synthetic routes for complex molecules. escholarship.orgresearchgate.net These programs utilize vast databases of chemical reactions and sophisticated algorithms to propose retrosynthetic pathways. researchgate.netnih.gov

For a target molecule like 1-(3-Bromophenyl)-5-chloro-1-oxopentane, a CASP tool would analyze the structure and identify key functional groups and bonds that can be disconnected based on known, high-yielding reactions. nih.gov The process would likely proceed as follows:

Target Input: The structure of 1-(3-Bromophenyl)-5-chloro-1-oxopentane is entered into the software.

Strategic Bond Identification: The program's algorithm identifies the aryl ketone linkage as a strategic bond for disconnection. This is based on a scoring system that prioritizes disconnections corresponding to reliable and common synthetic reactions.

Reaction Template Matching: The software searches its database for reaction templates that could form this bond. The Friedel-Crafts acylation template would be a primary match. researchgate.net

Precursor Generation: Based on the matched template, the program proposes the precursor molecules: bromobenzene (B47551) and 5-chloropentanoyl chloride.

Route Evaluation: The system may also propose alternative routes, but it would likely rank the Friedel-Crafts pathway as the most efficient due to its high reliability, convergence, and the commercial availability of the starting materials. ias.ac.in

The table below illustrates a hypothetical output from a CASP program for this target molecule.

| Parameter | CASP Output |

| Target Molecule | 1-(3-Bromophenyl)-5-chloro-1-oxopentane |

| Proposed Disconnection | Aryl C-C(O) bond |

| Recommended Forward Reaction | Friedel-Crafts Acylation |

| Proposed Precursors | Bromobenzene5-chloropentanoyl chloride |

| Required Catalyst | Lewis Acid (e.g., AlCl₃) |

Modern CASP tools can significantly accelerate the process of designing a synthesis, allowing chemists to explore multiple pathways and focus on the most promising options for laboratory execution. escholarship.org

Mechanistic Investigations and Reactivity Studies of 1 3 Bromophenyl 5 Chloro 1 Oxopentane

Reaction Mechanisms Involving the Ketone Carbonyl Group

The ketone carbonyl group is a central feature of 1-(3-bromophenyl)-5-chloro-1-oxopentane, offering multiple avenues for chemical reactions. Its reactivity is primarily dictated by the electrophilicity of the carbonyl carbon and the acidity of the adjacent alpha-protons.

The carbonyl carbon in 1-(3-bromophenyl)-5-chloro-1-oxopentane is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide array of nucleophiles. youtube.commasterorganicchemistry.comlibretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol. masterorganicchemistry.com

The reactivity of the carbonyl group in this specific molecule is influenced by the 3-bromophenyl substituent. Aromatic ketones are generally less reactive than aliphatic ketones towards nucleophilic addition because the aromatic ring can donate electron density to the carbonyl group through resonance, thus reducing its electrophilicity. quora.com However, the bromo-substituent, being electron-withdrawing through its inductive effect, can partially counteract this deactivation.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Center

| Nucleophile | Reagent Example | Product Type | Mechanistic Notes |

|---|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol | The reaction is generally irreversible. masterorganicchemistry.com |

| Organometallics | Grignard reagents (R-MgBr), Organolithium reagents (R-Li) | Tertiary alcohol | These strong nucleophiles provide a source of carbanions for addition. youtube.com |

| Cyanide | Hydrogen cyanide (HCN) with a catalytic amount of base | Cyanohydrin | The reaction is reversible and base-catalyzed. masterorganicchemistry.com |

| Amines | Primary amines (R-NH₂) | Imine | This is a nucleophilic addition-elimination reaction. |

| Ylides | Phosphorus ylides (Wittig reagents) | Alkene | The Wittig reaction converts the carbonyl group into a carbon-carbon double bond. |

The protons on the carbon atom alpha to the carbonyl group (the α-protons) in 1-(3-bromophenyl)-5-chloro-1-oxopentane are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.comyoutube.com This enolate is a key reactive intermediate, acting as a potent nucleophile. The formation of the enolate is a crucial step in many reactions of ketones. libretexts.org

The enolization process, the equilibrium between the keto and enol tautomers, is catalyzed by both acids and bases. masterorganicchemistry.comyoutube.com For substituted acetophenones, the equilibrium generally favors the keto form. cdnsciencepub.com However, the enol or enolate can be trapped by electrophiles at the alpha-carbon. A common example is the α-halogenation of ketones, which can occur under both acidic and basic conditions. youtube.comlibretexts.org

Under acidic conditions, the reaction proceeds through the enol intermediate, and typically results in monohalogenation. youtube.comlibretexts.org The rate of halogenation is often independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.org In contrast, under basic conditions, the reaction proceeds via the enolate and can lead to polyhalogenation, as the introduction of a halogen increases the acidity of the remaining α-protons.

Table 2: Reactivity of Alpha-Protons and Enolization

| Reaction Type | Reagents | Intermediate | Product |

|---|---|---|---|

| Acid-catalyzed Enolization | H₃O⁺ | Enol | Enol tautomer |

| Base-catalyzed Enolization | OH⁻ | Enolate | Enolate anion |

| Alpha-Halogenation (acidic) | Br₂, CH₃COOH | Enol | α-Bromo ketone |

| Alpha-Halogenation (basic) | Br₂, OH⁻ | Enolate | α-Bromo ketone (can lead to polybromination) |

| Aldol (B89426) Condensation | Base or Acid | Enolate or Enol | β-Hydroxy ketone or α,β-Unsaturated ketone |

Reactivity of the Aryl Bromide Moiety

The 3-bromophenyl group in 1-(3-bromophenyl)-5-chloro-1-oxopentane introduces the reactivity patterns of an aryl halide. The bromine atom and the acyl group significantly influence the reactivity of the aromatic ring towards both electrophilic and nucleophilic substitution.

In electrophilic aromatic substitution (EAS), the incoming electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgyoutube.commasterorganicchemistry.com The substituents already present on the ring dictate the position of the new substituent. In 1-(3-bromophenyl)-5-chloro-1-oxopentane, we have two substituents to consider: the bromine atom and the acyl group (-CO-(CH₂)₄Cl).

The bromine atom is a deactivating but ortho, para-directing substituent. The acyl group is a strongly deactivating and meta-directing substituent. chemimpex.com The directing effects of these two groups are as follows:

Bromine (at C3): Directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6).

Acyl group (at C1): Directs incoming electrophiles to the meta positions (C3 and C5). Since C3 is already substituted, it directs to C5.

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.orgmasterorganicchemistry.comyoutube.com Aryl halides are generally unreactive towards NAS unless the ring is activated by strong electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group. libretexts.org

In 1-(3-bromophenyl)-5-chloro-1-oxopentane, the acyl group is an electron-withdrawing group. However, it is situated meta to the bromine atom. This positioning is not effective in stabilizing the negatively charged intermediate (Meisenheimer complex) that is formed during the most common SNAr mechanism of NAS. libretexts.org Therefore, standard SNAr reactions are unlikely to be facile for this compound.

Alternative mechanisms for NAS, such as the benzyne (B1209423) mechanism, could be possible under very strong basic conditions, but this would likely lead to a mixture of products.

Reactivity of the Alkyl Chloride Moiety

The pentyl chain of the molecule terminates in a primary alkyl chloride. This functional group is susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. The reactivity of this alkyl chloride allows for the introduction of a variety of functional groups at the end of the aliphatic chain.

Given the presence of other reactive sites in the molecule, chemoselectivity can be a key consideration in reactions targeting the alkyl chloride. For instance, a strong nucleophile could potentially react at the carbonyl carbon, the alpha-position to the ketone, or the alkyl chloride. The choice of nucleophile and reaction conditions can often be tuned to favor substitution at the primary alkyl chloride, which is sterically accessible and attached to a good leaving group.

A particularly interesting possibility for this molecule is an intramolecular reaction. The five-carbon chain separating the aromatic ring and the alkyl chloride is of a suitable length to allow for intramolecular cyclization reactions. For example, under Friedel-Crafts conditions, the alkyl chloride could act as an electrophile, leading to an intramolecular alkylation of the aromatic ring to form a six-membered ring, resulting in a tetralone derivative. masterorganicchemistry.comnih.govrsc.orgscience.gov The success of such a reaction would depend on the reaction conditions and the relative rates of intermolecular versus intramolecular processes.

Table 3: Potential Reactions of the Alkyl Chloride Moiety

| Reaction Type | Reagent Example | Product Type | Mechanistic Notes |

|---|---|---|---|

| SN2 Substitution | Sodium iodide (NaI), Sodium cyanide (NaCN), Sodium azide (B81097) (NaN₃) | Alkyl iodide, Alkyl nitrile, Alkyl azide | Classic SN2 displacement of the chloride. |

| Williamson Ether Synthesis | Sodium alkoxide (NaOR) | Ether | Forms a C-O bond. |

| Formation of a primary amine | Ammonia (B1221849) (NH₃) or Gabriel synthesis | Primary amine | Direct amination or a more controlled synthesis. |

| Intramolecular Friedel-Crafts Alkylation | Lewis acid (e.g., AlCl₃) | Tetralone derivative | Cyclization onto the aromatic ring. masterorganicchemistry.comnih.govrsc.orgscience.gov |

Nucleophilic Substitution Reactions (SN1/SN2) on the Chloropentane Chain

The presence of a primary chloroalkane moiety in 1-(3-bromophenyl)-5-chloro-1-oxopentane allows for nucleophilic substitution reactions. The operative mechanism, whether SN1 or SN2, is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The SN2 mechanism is generally favored for primary alkyl halides. This is a one-step process where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion leaves simultaneously. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. For 1-(3-bromophenyl)-5-chloro-1-oxopentane, a strong, unhindered nucleophile in a polar aprotic solvent would promote the SN2 pathway.

Conversely, the SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. While primary carbocations are generally unstable, rearrangement to a more stable secondary carbocation is a possibility, although less likely in this specific structure without a driving force. The SN1 pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weak nucleophiles.

Table 1: Predicted Predominant Nucleophilic Substitution Mechanisms and Products under Various Conditions

| Nucleophile | Solvent | Temperature | Predicted Major Mechanism | Major Product |

| Sodium Iodide (NaI) | Acetone | Room Temperature | SN2 | 1-(3-Bromophenyl)-5-iodo-1-oxopentane |

| Sodium Azide (NaN3) | DMF | 50 °C | SN2 | 1-(3-Bromophenyl)-5-azido-1-oxopentane |

| Ethanol (EtOH) | Ethanol | Reflux | SN1 (minor), SN2 (minor) | 1-(3-Bromophenyl)-5-ethoxy-1-oxopentane |

| Water (H2O) | Water | 100 °C | SN1 (minor) | 1-(3-Bromophenyl)-5-hydroxy-1-oxopentane |

Elimination Reactions (E1/E2) Leading to Olefinic Derivatives

In competition with nucleophilic substitution, 1-(3-bromophenyl)-5-chloro-1-oxopentane can undergo elimination reactions to form olefinic derivatives. The E1 and E2 mechanisms are the primary pathways for these transformations.

The E2 mechanism is a concerted, one-step process that requires a strong, sterically hindered base. The base removes a proton from the carbon adjacent to the carbon bearing the chlorine (the β-carbon), while the C-Cl bond breaks simultaneously to form a double bond. The use of a bulky base, such as potassium tert-butoxide, would favor the formation of the less substituted alkene (Hofmann product).

The E1 mechanism, like SN1, proceeds through a carbocation intermediate. lumenlearning.com It is favored by weak bases and polar protic solvents. After the formation of the primary carbocation, a weak base (often the solvent) removes a β-proton to form the alkene. E1 reactions often compete with SN1 reactions. lumenlearning.com For 1-(3-bromophenyl)-5-chloro-1-oxopentane, heating in a protic solvent with a weak base could lead to a mixture of substitution and elimination products.

Table 2: Predicted Predominant Elimination Mechanisms and Products under Various Conditions

| Base | Solvent | Temperature | Predicted Major Mechanism | Major Product |

| Potassium tert-butoxide | tert-Butanol | High | E2 | 1-(3-Bromophenyl)-1-oxopent-4-ene |

| Sodium Ethoxide | Ethanol | High | E2 | 1-(3-Bromophenyl)-1-oxopent-4-ene |

| Ethanol | Ethanol | High | E1 (minor), SN1 (major) | 1-(3-Bromophenyl)-1-oxopent-4-ene |

Interplay and Remote Electronic Effects Between Functional Groups in 1-(3-Bromophenyl)-5-chloro-1-oxopentane

The carbonyl group is strongly electron-withdrawing through both induction and resonance. This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position, which is consistent with the position of the bromo substituent. The electron-withdrawing nature of the carbonyl group also influences the reactivity of the chloropentane chain. By withdrawing electron density from the aliphatic chain, the carbonyl group can slightly increase the electrophilicity of the carbon attached to the chlorine, potentially making it more susceptible to nucleophilic attack.

Radical Reaction Mechanisms in Halogenated Organic Systems

While ionic mechanisms like substitution and elimination are primary pathways for the reactivity of 1-(3-bromophenyl)-5-chloro-1-oxopentane, the potential for radical reactions should also be considered, particularly under conditions involving radical initiators (e.g., UV light, peroxides) or high temperatures.

Halogenated organic compounds can undergo homolytic cleavage of the carbon-halogen bond to form a carbon radical and a halogen radical. The C-Cl bond in the chloropentane chain could potentially undergo such cleavage. Once formed, the carbon radical can participate in a variety of radical chain reactions, such as propagation, termination, and rearrangement.

In the context of ketones, radical reactions can also occur at the α-carbon. The presence of a carbonyl group can stabilize an adjacent radical through resonance. While the chlorine is not at the α-position in 1-(3-bromophenyl)-5-chloro-1-oxopentane, radical abstraction of a hydrogen atom from the α-carbon (C2) is a possibility, leading to the formation of a stabilized radical intermediate. This could then lead to further reactions, such as halogenation at the α-position if a halogen source is present. openochem.orglibretexts.org

Advanced Spectroscopic Elucidation of Complex Halogenated Ketones, with Application to 1 3 Bromophenyl 5 Chloro 1 Oxopentane

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In a typical electron ionization (EI) mass spectrometer, a sample is vaporized and then bombarded with a high-energy electron beam. This process can dislodge an electron from the molecule, forming a positively charged molecular ion (M•+). The molecular ion is often unstable and can fragment into smaller, charged ions and neutral radicals. By analyzing the m/z of these fragment ions, chemists can deduce the structure of the original molecule.

For a molecule like 1-(3-Bromophenyl)-5-chloro-1-oxopentane, its mass spectrum will be characterized by the presence of bromine and chlorine, both of which have multiple common isotopes. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. epa.gov This isotopic distribution results in a characteristic pattern of peaks for any fragment containing these halogens. Specifically, a fragment containing one bromine atom will show two peaks of nearly equal intensity separated by two m/z units (M and M+2), while a fragment with one chlorine atom will exhibit two peaks with an intensity ratio of approximately 3:1, also separated by two m/z units. epa.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the exact mass of a molecule and, consequently, its elemental composition. The molecular formula of 1-(3-Bromophenyl)-5-chloro-1-oxopentane is C₁₁H₁₂BrClO. libretexts.org

By utilizing the known exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), bromine (⁷⁹Br = 78.918338 Da), chlorine (³⁵Cl = 34.968853 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass of 1-(3-Bromophenyl)-5-chloro-1-oxopentane can be calculated. This calculated exact mass can then be compared to the experimentally determined value from HRMS to confirm the elemental composition of the molecule. The monoisotopic mass for 1-(3-Bromophenyl)-5-chloro-1-oxopentane has been reported as 273.976006 g/mol . epa.gov

| Property | Value |

| Molecular Formula | C₁₁H₁₂BrClO |

| Average Mass | 275.57 g/mol |

| Monoisotopic Mass | 273.976006 g/mol |

This table presents the key mass-related properties of 1-(3-Bromophenyl)-5-chloro-1-oxopentane.

Fragmentation Pathways Indicative of Halogen and Ketone Presence

The fragmentation of 1-(3-Bromophenyl)-5-chloro-1-oxopentane in a mass spectrometer is dictated by the relative stabilities of the potential fragment ions. The presence of the aromatic ring, the ketone functional group, and the halogen atoms leads to several predictable fragmentation pathways.

A primary fragmentation event for ketones is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. chemguide.co.uk For 1-(3-Bromophenyl)-5-chloro-1-oxopentane, two alpha-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the bromophenyl ring: This would result in the formation of a 3-bromophenyl radical and a [C₅H₈ClO]⁺ acylium ion.

Cleavage of the bond between the carbonyl carbon and the chlorobutyl chain: This is the more likely pathway due to the formation of a highly stable acylium ion, [C₆H₄BrCO]⁺. This fragment would be expected to be a prominent peak in the mass spectrum. The m/z of this ion would show the characteristic isotopic pattern for one bromine atom.

Another common fragmentation pathway for ketones with sufficiently long alkyl chains is the McLafferty rearrangement . libretexts.org This rearrangement requires the presence of a gamma-hydrogen that can be transferred to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral alkene. In 1-(3-Bromophenyl)-5-chloro-1-oxopentane, the alkyl chain is long enough to potentially undergo this rearrangement.

Furthermore, the presence of the halogen atoms introduces other fragmentation possibilities. Cleavage of the carbon-halogen bonds can occur, leading to the loss of a chlorine or bromine radical. The stability of the resulting carbocation will influence the likelihood of these fragmentation events.

| Proposed Fragment Ion | Plausible Fragmentation Pathway | Key Structural Feature Indicated |

| [C₆H₄BrCO]⁺ | Alpha-cleavage | Aromatic ketone |

| [C₅H₈ClO]⁺ | Alpha-cleavage | Halogenated alkyl ketone |

| [C₆H₄Br]⁺ | Cleavage of the C-CO bond | Bromophenyl group |

| [C₅H₈Cl]⁺ | Loss of CO from [C₅H₈ClO]⁺ | Chlorinated alkyl chain |

| Molecular Ion (M•+) | Electron Ionization | Intact molecule |

This table outlines the expected major fragment ions and their origins in the mass spectrum of 1-(3-Bromophenyl)-5-chloro-1-oxopentane.

The analysis of the complete mass spectrum, including the isotopic patterns of the molecular ion and fragment ions, provides a detailed structural fingerprint of 1-(3-Bromophenyl)-5-chloro-1-oxopentane, confirming the presence and connectivity of the bromophenyl group, the pentanone chain, and the chlorine atom.

Computational and Theoretical Studies on 1 3 Bromophenyl 5 Chloro 1 Oxopentane

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, electronic structures, and various other properties with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly adept at predicting the optimized geometry of molecules, which corresponds to the lowest energy arrangement of atoms in space. For 1-(3-Bromophenyl)-5-chloro-1-oxopentane, DFT calculations would be employed to determine bond lengths, bond angles, and dihedral angles.

Conformational analysis is another critical aspect that can be explored using DFT. The flexible pentanone chain in 1-(3-Bromophenyl)-5-chloro-1-oxopentane can adopt numerous conformations. DFT calculations can be used to identify the most stable conformers and to determine the energy barriers between them. This information is crucial for understanding the molecule's dynamic behavior and its interactions with other molecules.

The energetics of the molecule, including its heat of formation and strain energy, can also be calculated using DFT. These thermodynamic properties are essential for predicting the molecule's stability and its potential reaction pathways.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Bromophenyl Ketone Moiety

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=O | 1.23 | - |

| C-C (aromatic) | 1.40 | 120 |

| C-Br | 1.90 | - |

Note: The data in this table is representative of typical values for bromophenyl ketones and is intended for illustrative purposes only.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of any empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP), provide a detailed description of the electronic structure and bonding characteristics of a molecule.

For 1-(3-Bromophenyl)-5-chloro-1-oxopentane, ab initio calculations would be used to determine the distribution of electron density, the nature of chemical bonds (covalent, ionic, etc.), and the molecular orbital energies. This information is vital for understanding the molecule's reactivity and its spectroscopic properties. The presence of bromine and chlorine atoms, which are highly electronegative, is expected to significantly influence the electronic distribution within the molecule.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For 1-(3-Bromophenyl)-5-chloro-1-oxopentane, FMO analysis would be used to predict the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity. Studies on similar aromatic ketones have shown that the presence of a halogen substituent can influence the energies of these frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Aromatic Ketone

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: These values are illustrative and based on general findings for similar compounds.

Theoretical Investigations of Reaction Mechanisms and Transition States Relevant to 1-(3-Bromophenyl)-5-chloro-1-oxopentane

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy intermediates that connect reactants and products.

For 1-(3-Bromophenyl)-5-chloro-1-oxopentane, theoretical investigations could focus on reactions such as nucleophilic substitution at the carbon atom bonded to the chlorine atom, or electrophilic substitution on the bromophenyl ring. Computational methods can be used to calculate the activation energies for these reactions, providing insights into their feasibility and kinetics. For instance, the photoinduced cleavage of the carbon-bromine bond in bromophenyl ketones is a known reaction pathway that could be theoretically investigated for this molecule. acs.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the molecule's dynamic behavior.

For 1-(3-Bromophenyl)-5-chloro-1-oxopentane, MD simulations could be used to study its conformational dynamics in different solvents. This would provide insights into how the solvent influences the molecule's shape and flexibility. MD simulations can also be used to study intermolecular interactions, such as how the molecule interacts with itself or with other molecules in a solution or a crystal lattice. This information is crucial for understanding the macroscopic properties of the compound, such as its solubility and melting point.

Prediction of Spectroscopic Parameters from Computational Models for Enhanced Elucidation

Computational models can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure and to gain a deeper understanding of its properties.

For 1-(3-Bromophenyl)-5-chloro-1-oxopentane, computational methods can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. For example, the vibrational frequencies calculated from DFT can be correlated with the peaks in an experimental IR spectrum. Similarly, NMR chemical shifts can be calculated and compared with experimental data to aid in the assignment of signals to specific atoms in the molecule. These computational predictions serve as a powerful complement to experimental spectroscopic techniques, aiding in the comprehensive characterization of the compound.

Emerging Research Avenues and Future Outlook for Halogenated Ketone Compounds

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity for 1-(3-Bromophenyl)-5-chloro-1-oxopentane Analogues

The synthesis of complex molecules like 1-(3-Bromophenyl)-5-chloro-1-oxopentane and its analogues necessitates the development of highly efficient and selective synthetic methodologies. Traditional approaches often suffer from limitations such as harsh reaction conditions, low yields, and the generation of significant waste. Modern synthetic organic chemistry is focused on overcoming these challenges through the development of novel catalytic systems and reaction pathways.

Recent advancements in transition metal-catalyzed cross-coupling reactions have opened up new avenues for the synthesis of functionalized aromatic ketones. For instance, palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, provide powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds on the aromatic ring. These methods offer high functional group tolerance, allowing for the late-stage introduction of various substituents onto the bromophenyl moiety of the target molecule. Furthermore, the development of novel ligands and catalyst systems continues to expand the scope and efficiency of these transformations.

Another promising area of research is the development of metal-free synthetic routes. These approaches offer the advantage of avoiding potentially toxic and expensive metal catalysts. For example, cascade oxidative radical addition reactions have been developed for the construction of highly functionalized ketones. These methods often utilize readily available and inexpensive starting materials and reagents, proceeding under mild conditions with broad substrate scope.

The direct halogenation of aromatic and aliphatic ketones is also a key area of research. While traditional methods often rely on harsh and non-selective reagents, newer approaches focus on the use of milder and more selective halogenating agents. For example, the use of N-halosuccinimides (NCS and NBS) in the presence of a catalyst can provide a more controlled and selective halogenation of the pentanone chain. The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.

| Synthetic Approach | Key Features | Potential Application for 1-(3-Bromophenyl)-5-chloro-1-oxopentane Analogues |

| Transition Metal-Catalyzed Cross-Coupling | High efficiency, selectivity, and functional group tolerance. | Modification of the bromophenyl ring with various substituents. |

| Metal-Free Cascade Reactions | Avoids toxic metals, often uses mild conditions. | Construction of the core pentanone structure from simpler precursors. |

| Selective Halogenation Methods | Use of milder and more selective halogenating agents. | Introduction of halogen atoms at specific positions on the pentanone chain. |

Exploration of Complex Reactivity Profiles and New Transformations Involving Multiple Functional Groups

The presence of multiple functional groups in 1-(3-Bromophenyl)-5-chloro-1-oxopentane imparts a complex and interesting reactivity profile. The aryl bromide, alkyl chloride, and ketone carbonyl group can all participate in a variety of chemical transformations, and the interplay between these groups can lead to novel and unexpected reactivity. Understanding and harnessing this complex reactivity is a key area of emerging research.

One area of interest is the chemoselective functionalization of the two different halogen atoms. The aryl bromide is generally more reactive in palladium-catalyzed cross-coupling reactions, while the alkyl chloride is more susceptible to nucleophilic substitution. This difference in reactivity can be exploited to selectively modify one part of the molecule while leaving the other intact. For example, a Suzuki coupling could be performed on the aryl bromide, followed by a nucleophilic substitution on the alkyl chloride.

Intramolecular reactions are another exciting avenue of exploration. The five-carbon chain separating the aromatic ring and the chlorine atom provides the potential for intramolecular cyclization reactions. For instance, under appropriate conditions, an intramolecular Friedel-Crafts type reaction could lead to the formation of a tetralone derivative. The ketone carbonyl group can also participate in intramolecular reactions, such as aldol (B89426) condensations or Wittig reactions, leading to the formation of complex polycyclic structures.

Tandem or cascade reactions, where multiple bond

Q & A

Q. What are the common synthetic routes for 1-(3-Bromophenyl)-5-chloro-1-oxopentane?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation , a method optimized for eco-friendly conditions using microwave irradiation. This approach involves aldol condensation between aromatic aldehydes and ketones under controlled temperatures and solvent conditions. For example, halogen-substituted chalcone derivatives (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one) have been synthesized using this method, achieving high yields with reduced reaction times compared to conventional heating . Key reagents include aromatic ketones (e.g., p-tolylacetophenone) and aldehydes (e.g., 3-bromobenzaldehyde), with ethanol or water as solvents.

Q. What spectroscopic techniques are used to characterize 1-(3-Bromophenyl)-5-chloro-1-oxopentane?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H-NMR and C-NMR spectra are critical for confirming the positions of bromine and chlorine substituents. For structurally similar compounds, H-NMR peaks at δ 7.5–8.0 ppm correspond to aromatic protons, while carbonyl groups (C=O) appear at ~200 ppm in C-NMR .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, particularly for resolving steric effects from bulky halogen substituents. SHELX is robust for small-molecule refinement and can handle twinned data or high-resolution macromolecular structures .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for halogenated derivatives.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 1-(3-Bromophenyl)-5-chloro-1-oxopentane?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactivity at the chloro and bromo sites. For eco-friendly synthesis, water or ethanol under microwave irradiation reduces side reactions .

- Catalysis : Lewis acids (e.g., AlCl) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity in halogenation steps.

- Temperature Control : Lower temperatures (0–5°C) minimize thermal decomposition of the ketone group, while higher temperatures (80–100°C) accelerate condensation reactions.

- Automation : Continuous flow reactors enhance reproducibility for multi-step syntheses, particularly for scaling up intermediates like 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole .

Q. How should researchers address contradictions in cytotoxicity data for halogenated aryl ketones?

- Methodological Answer :

- Cell Line Specificity : Conflicting IC values may arise from variations in cell permeability or metabolic activity. For example, MCF-7 cells showed higher sensitivity to (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (IC = 100 μg/mL) compared to Vero cells, which required higher concentrations for cytotoxicity .

- Assay Validation : Use complementary assays (e.g., Presto Blue™ for metabolic activity and Annexin V/PI for apoptosis) to cross-verify results. Normalize data to solvent controls to exclude false positives.

- Statistical Rigor : Apply multivariate analysis to account for variables like incubation time, cell density, and batch-to-batch reagent variability.

Q. What computational tools predict the reactivity of 1-(3-Bromophenyl)-5-chloro-1-oxopentane in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models like B3LYP/6-31G* calculate charge distribution at the carbonyl carbon and halogenated sites, predicting susceptibility to nucleophiles (e.g., amines, thiols).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. For example, polar solvents stabilize transition states in SN2 mechanisms at the chloropentane chain .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide functionalization for enhanced bioactivity.

Q. How do structural modifications to the aryl or alkyl chains affect the compound’s biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups : Bromine at the meta-position enhances electrophilicity at the carbonyl group, increasing reactivity with nucleophiles. Fluorine substituents (e.g., in 2-(3-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride) improve metabolic stability but may reduce solubility .

- Chain Length : Extending the pentane chain to hexane decreases cytotoxicity (e.g., IC shifts from 100 μg/mL to >500 μg/mL), likely due to reduced membrane permeability .

- Heterocyclic Modifications : Introducing oxadiazole or thiophene rings (e.g., 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole) can enhance antimicrobial activity by facilitating π-π stacking with bacterial DNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.